(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
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Overview
Description
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a methoxycarbonyl group at the 6-position.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes . These reactions are crucial for the synthesis of various organic compounds.
Pharmacokinetics
It’s worth noting that the compound’s gi absorption is reported to be high , which could potentially impact its bioavailability.
Result of Action
Given its involvement in various biochemical reactions, it can be inferred that the compound plays a significant role in the synthesis of various organic compounds .
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthoic acid with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group
Scientific Research Applications
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
2-Naphthaleneboronic acid: Lacks the methoxycarbonyl substitution.
Uniqueness
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group on the naphthalene ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research .
Properties
IUPAC Name |
(6-methoxycarbonylnaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVYRRYGOFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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